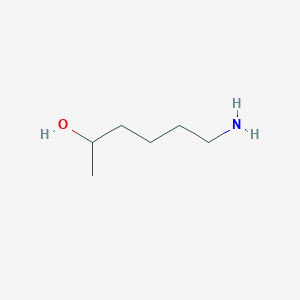

6-Aminohexan-2-ol

Description

Properties

Molecular Formula |

C6H15NO |

|---|---|

Molecular Weight |

117.19 g/mol |

IUPAC Name |

6-aminohexan-2-ol |

InChI |

InChI=1S/C6H15NO/c1-6(8)4-2-3-5-7/h6,8H,2-5,7H2,1H3 |

InChI Key |

YTRVNXSHHAUIBX-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCCCN)O |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

1. Pharmacological Activity

Research indicates that 6-aminohexan-2-ol may exhibit significant biological activity. It has been shown to potentially inhibit the degradation of biogenic amines, which could enhance cellular levels of catecholamines—critical for various physiological functions. This suggests its potential role in developing drugs targeting specific biochemical pathways.

2. Peptide Synthesis

The compound serves as a building block in peptide synthesis. Its flexible structure is advantageous for creating modified peptides that can improve the stability and efficacy of therapeutic agents. For instance, it has been incorporated into glucagon-like peptide 1 (GLP-1) analogs to enhance their resistance to enzymatic degradation, making them more effective for treating conditions like type 2 diabetes mellitus .

3. Enzyme Inhibition

This compound has been utilized in designing low molecular weight enzyme inhibitors based on fragments of human angiotensinogen. These inhibitors are being explored for their potential therapeutic applications in managing vascular hyperpermeability and related conditions .

Chemical Synthesis

1. Synthesis Methods

Various methods exist for synthesizing this compound, including enzymatic routes that utilize genetically engineered strains of bacteria to convert cyclohexane into the desired amino alcohol through environmentally friendly processes . Traditional methods involve hydrolysis of ε-caprolactam under acidic or basic conditions followed by purification .

2. Use as a Linker

In materials science, this compound acts as a hydrophobic spacer in dendrimer structures (e.g., poly(amidoamine) dendrimers). This application enhances the dendrimer's drug delivery capabilities by modifying its hydrophobicity and flexibility .

Case Studies

Chemical Reactions Analysis

Esterification

The hydroxyl group undergoes esterification with carboxylic acids:

-

Example : Reaction with acetic acid yields 6-amino-2-acetate.

-

Conditions : Acid catalysts (e.g., HCl), elevated temperatures.

Alkylation

The amino group reacts with alkyl halides:

-

Example : Bromoethane forms alkylated derivatives.

-

Conditions : Alkyl halides, bases (e.g., NaOH), reflux.

Oxidation

The hydroxyl group oxidizes to a ketone:

-

Conditions : Oxidizing agents (e.g., KMnO₄), acidic or basic environments.

Amidation/Coupling

The amino group participates in amidation reactions:

-

Example : Coupling with phosphoramidite building blocks using HOBt/DIC activation .

-

Conditions : Di-tert-butyl dicarbonate (Boc₂O), coupling agents (e.g., HOBt, DIC).

Resolution of Enantiomers

The compound can form diastereomeric salts for optical resolution:

-

Reagent : N-tosyl-leucine (enantiomer-dependent solubility) .

-

Process : Selective crystallization followed by acid/base extraction .

| Step | Conditions | Outcome |

|---|---|---|

| Salt formation | N-tosyl-leucine, EtOH | Diastereomeric salts |

| Crystallization | Water, 24-hour stirring | Enriched enantiomer |

Reactivity Influencing Factors

-

pH : Affects nucleophilicity of -NH₂ and -OH groups.

-

Temperature : Higher temperatures accelerate esterification/alkylation.

-

Catalysts : Nickel vs. calcium carbonate alters yield and selectivity.

Structural and Spectroscopic Evidence

Comparison with Similar Compounds

Structural and Molecular Properties

Key structural analogs and their properties are summarized below:

Key Observations :

- Positional Isomerism: 4-Aminohexan-2-ol differs in amino group placement (C4 vs.

- Functional Groups: 6-Aminohexanoic Acid replaces the hydroxyl with a carboxyl group, enabling distinct applications (e.g., polymer synthesis) .

Research and Industrial Relevance

- Polymer Chemistry: Amino alcohols serve as crosslinkers or monomers; for example, 6-amino-1-hexanol derivatives are used in quinone-based polymer synthesis .

- Mass Spectrometry: 4-Aminohexan-2-ol’s CCS data underscore its analytical utility .

Q & A

Basic Research Questions

What are the recommended methods for synthesizing 6-Aminohexan-2-ol in laboratory settings?

Methodological Answer:

Synthesis typically involves amino acid derivatives or reductive amination of ketones. For example:

- Reductive Amination : React 6-ketohexanol with ammonia under hydrogenation using catalysts like Raney nickel or palladium. Monitor pH (neutral to slightly acidic) to optimize yield .

- Hydrolysis of Protected Derivatives : Use Boc-protected intermediates followed by acid hydrolysis (e.g., HCl in dioxane) to generate the free amine .

- Purification : Employ column chromatography (silica gel, methanol/dichloromethane eluent) or recrystallization from ethanol/water mixtures .

How should researchers handle and store this compound to ensure safety and stability?

Methodological Answer:

- Handling : Use nitrile gloves and fume hoods to avoid inhalation or skin contact. Avoid dust formation (risk of respiratory irritation, H315/H319) .

- Storage : Keep in airtight containers under inert gas (argon/nitrogen) at 2–8°C. Desiccate to prevent hygroscopic degradation .

- Emergency Protocols : For spills, neutralize with dilute acetic acid, collect residues via vacuum filtration, and dispose as hazardous waste .

What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : Use -NMR (DO) to identify amine protons (δ 1.4–1.6 ppm) and hydroxyl groups (δ 2.1 ppm). -NMR confirms the hexanol backbone (C2-OH at δ 70 ppm) .

- Optical Rotation : Measure specific rotation ([α]) in aqueous solution (6 g/100 mL HO) to assess enantiomeric purity (+24.4° for (S)-isomer) .

- Mass Spectrometry : ESI-MS (positive ion mode) shows [M+H] at m/z 132.2 .

Advanced Research Questions

How can conflicting data regarding the reactivity of this compound under varying pH conditions be resolved?

Methodological Answer:

- Systematic pH Studies : Conduct kinetic experiments at pH 3–10 to map protonation states (amine pK ~9.5, hydroxyl pK ~12). Use UV-Vis or -NMR to track reaction intermediates .

- Control Experiments : Compare reactivity in buffered vs. unbuffered systems to isolate pH effects from solvent interactions .

- Computational Modeling : Apply DFT calculations (e.g., Gaussian) to predict nucleophilic behavior of the amine group under acidic/basic conditions .

What strategies are effective in optimizing the enantiomeric purity of this compound during synthesis?

Methodological Answer:

- Chiral Catalysis : Use (R)-BINAP ligands with ruthenium catalysts for asymmetric hydrogenation of ketone precursors (≥90% ee) .

- Dynamic Resolution : Employ enzymatic resolution (e.g., lipase-catalyzed acetylation) to separate enantiomers .

- Analytical Validation : Cross-check purity via chiral HPLC (Chiralpak AD-H column, hexane/isopropanol mobile phase) .

How does the steric environment influence the hydrogen bonding capabilities of this compound in catalytic applications?

Methodological Answer:

- Crystallography : Solve X-ray structures to identify hydrogen-bonding networks (e.g., amine-OH interactions at 2.8 Å) .

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) to stabilize intramolecular H-bonding, reducing side reactions .

- Substituent Effects : Introduce bulky groups (e.g., tert-butyl) at C3 to sterically hinder undesired coordination .

Data Contradiction Analysis

Key Practice : Maintain a log of experimental contradictions (e.g., divergent yields under identical conditions). Use factorial design (DoE) to isolate variables like temperature, catalyst loading, or moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.